

# Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Benzisoxazole-3-acetamide

Cat. No.: B1267419

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## Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The substituent at the 3-position is critical for modulating the biological effects of these molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize **1,2-Benzisoxazole-3-acetamide** and its derivatives. Accurate structural elucidation and purity assessment through these methods are fundamental for quality control and advancing drug discovery and development programs.[1]

While a complete public dataset for the unsubstituted **1,2-Benzisoxazole-3-acetamide** is not readily available, this document will utilize data from closely related and well-characterized derivatives to illustrate the expected spectroscopic features. The principles and experimental protocols outlined are directly applicable to the title compound.

## Spectroscopic Data Analysis

The structural confirmation of **1,2-Benzisoxazole-3-acetamide** relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon) nuclei.

As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related derivative, is presented below.[\[2\]](#) The data was acquired in a DMSO-d<sub>6</sub> solvent.[\[2\]](#)

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
10.26	s (singlet)	1H, NH (acetamide)
8.34	s (singlet)	1H, Ar-H
7.74	m (multiplet)	2H, Ar-H
5.22	s (singlet)	2H, CH <sub>2</sub>

| 2.11 | s (singlet) | 3H, CH<sub>3</sub> (acetamide) |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
168.5	C=O (acetamide)
159.3	Aromatic C
155.7	Aromatic C
135.9	Aromatic C
123.5	Aromatic C
119.8	Aromatic C
110.5	Aromatic C
110.1	Aromatic C
34.9	CH <sub>2</sub>

| 23.9 | CH<sub>3</sub> (acetamide) |

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
~3300	Strong	N-H stretch (acetamide)	[2]
~3080	Medium	Aromatic C-H stretch	[1]
~1662	Strong	C=O stretch (Amide I)	[2]
1640 - 1450	Medium to Strong	C=C and C=N ring stretching	[1]

| ~1055 | Strong | C-O stretching | [1] |

## Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable fragmentation patterns that aid in structural confirmation.

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative

Compound	m/z (Relative Intensity)	Assignment	Reference
<b>1,2-Benzisoxazole</b>	<b>119 (High)</b>	<b>Molecular Ion [M]<sup>+</sup></b>	<a href="#">[1]</a>
	91 (High)	[M-CO] <sup>+</sup> or other fragments	<a href="#">[1]</a>
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide	226/224 (3/10%)	Molecular Ion [M] <sup>+</sup> (with <sup>37</sup> Cl/ <sup>35</sup> Cl isotopes)	<a href="#">[2]</a>
	182 (25%)	Fragment	<a href="#">[2]</a>
	147 (38%)	Fragment	<a href="#">[2]</a>

|| 43 (100%) | [CH<sub>3</sub>CO]<sup>+</sup> Fragment (Base Peak) ||[\[2\]](#) |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.[\[1\]](#)

Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[\[1\]](#)

Table 5: Typical UV-Vis Absorption Data for Aromatic Systems

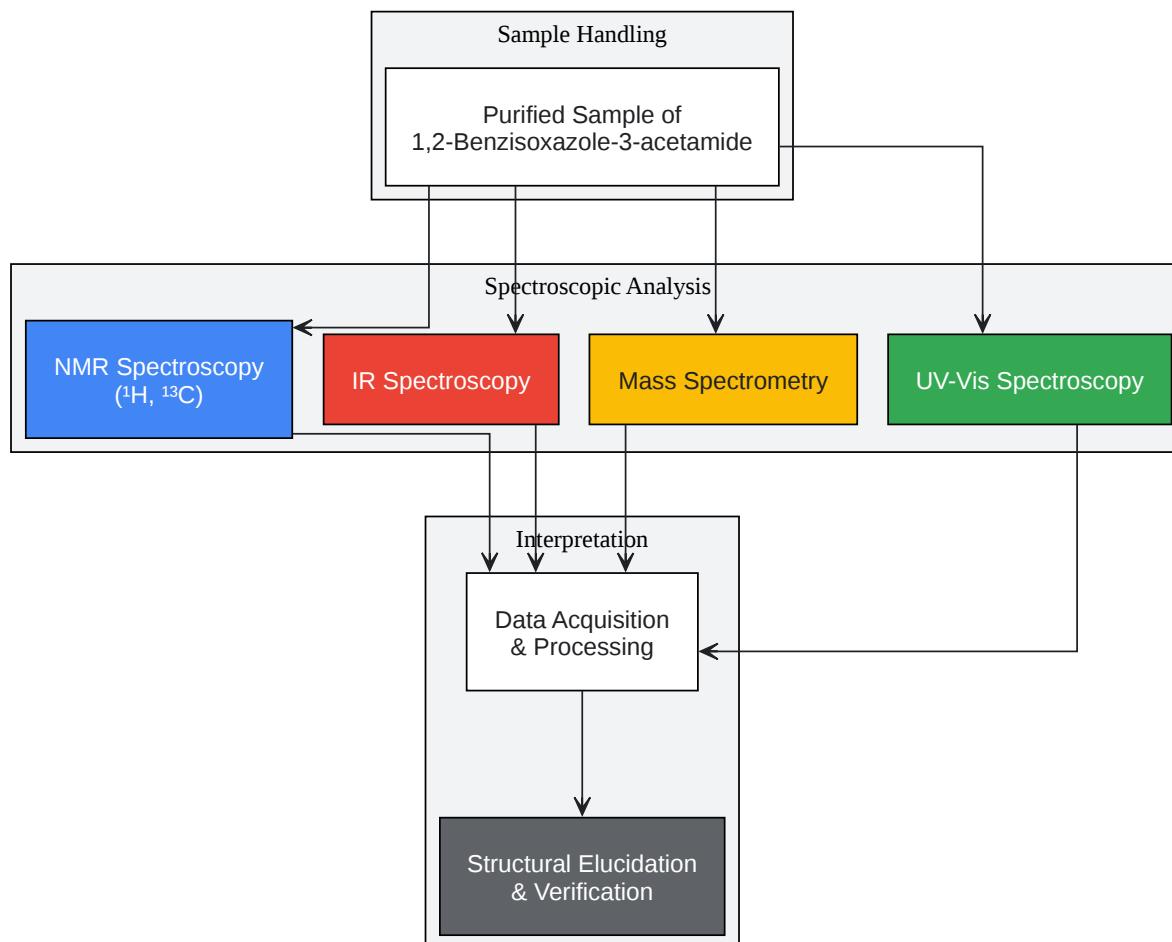
Wavelength Range (nm)	Transition Type
-----------------------	-----------------

|| ~200-400 | π → π\* |

Note: Specific λ<sub>max</sub> values depend on the solvent and the full substitution pattern of the molecule. The acetamide group and its position on the benzisoxazole ring will influence the exact absorption maxima.[\[1\]](#)

## Experimental Workflow and Protocols

A systematic workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like **1,2-Benzisoxazole-3-acetamide**.



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Caption: General workflow for the spectroscopic characterization of a target compound.

## Detailed Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of the **1,2-Benzisoxazole-3-acetamide** sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) to a final volume of ~0.6-0.7 mL in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
- <sup>1</sup>H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

### 2. Infrared (IR) Spectroscopy[1]

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.
- Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric (H<sub>2</sub>O, CO<sub>2</sub>) and instrumental interferences.
- Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect the spectrum.
- Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm<sup>-1</sup> to improve the signal-to-noise ratio.[1]

### 3. Mass Spectrometry (MS)[1]

- Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like **1,2-Benzisoxazole-3-acetamide**, this can be done via direct infusion or through a

chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4]

- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[1] Soft ionization techniques like Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

#### 4. UV-Visible Spectroscopy[1]

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1-1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum.
- Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).[1]

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## References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267419#spectroscopic-characterization-of-1-2-benzisoxazole-3-acetamide\]](https://www.benchchem.com/product/b1267419#spectroscopic-characterization-of-1-2-benzisoxazole-3-acetamide)

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